molecular formula C16H21N5O B1419909 (2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine CAS No. 1204296-34-3

(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine

Cat. No.: B1419909
CAS No.: 1204296-34-3
M. Wt: 299.37 g/mol
InChI Key: ZIVDNNFMEJKMGE-UHFFFAOYSA-N
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Description

(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to an ethylamine group. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine typically involves multiple steps, starting with the preparation of the phenylpiperazine and pyrimidine intermediates. One common synthetic route includes:

    Formation of Phenylpiperazine: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Coupling Reaction: The phenylpiperazine and pyrimidine intermediates are then coupled using a suitable linker, such as ethylene oxide, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

2-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c17-6-11-22-16-12-15(18-13-19-16)21-9-7-20(8-10-21)14-4-2-1-3-5-14/h1-5,12-13H,6-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDNNFMEJKMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine
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(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine

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